molecular formula C10H16O5 B3163796 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate CAS No. 885955-15-7

4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate

Cat. No.: B3163796
CAS No.: 885955-15-7
M. Wt: 216.23 g/mol
InChI Key: LYPPWDCYVXXXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate (CID 4914690) is a chemical compound with the molecular formula C 10 H 16 O 5 . As a diester derivative of a dihydropyran scaffold, it serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. The dihydropyran (DHP) core is a privileged structure in heterocyclic chemistry, forming the basis for a wide range of biologically active molecules and complex natural products . This specific compound, with its dual ester functionalities (ethyl and methyl esters), offers researchers a platform for further synthetic modification. Such dihydropyran derivatives are frequently employed in multicomponent reactions to construct more complex molecular architectures, including the synthesis of pyran-fused heterocycles that are common scaffolds in pharmaceuticals . Research Applications: This reagent is primarily valuable for the exploration of new chemical space in drug discovery and the development of novel synthetic methodologies. Its structure is related to other well-documented dihydropyran-dicarboxylic acid derivatives, which are used as precursors in various synthetic pathways . Researchers utilize these building blocks to create libraries of compounds for screening against biological targets, studying structure-activity relationships, and developing new catalytic processes. Handling & Safety: Researchers should consult the relevant Safety Data Sheet (SDS) prior to use. This product is intended for use by qualified laboratory personnel only. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

4-O'-ethyl 4-O-methyl oxane-4,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-3-15-9(12)10(8(11)13-2)4-6-14-7-5-10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPPWDCYVXXXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the dihydropyran ring. The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid

    Solvent: Ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylic acid.

    Reduction: Formation of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-diol.

    Substitution: Formation of various substituted dihydropyran derivatives.

Scientific Research Applications

4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating enzymatic reactions.

    Interacting with receptors: Modulating receptor activity and signal transduction pathways.

    Altering cellular processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Dihydro-2H-Pyran-4,4(3H)-Dicarboxylic Acid (CAS 5337-04-2)

  • Molecular Formula : C₇H₁₀O₅
  • Molecular Weight : 174.15 g/mol
  • Key Features : The parent dicarboxylic acid lacks ester groups, making it more polar and acidic (pKa ~2-3 for carboxylic acids). It serves as a precursor for ester derivatives.
  • Applications : Used in synthesizing esters like dimethyl or diethyl dihydro-2H-pyran-4,4(3H)-dicarboxylates .

Diethyl Dihydro-2H-Pyran-4,4(3H)-Dicarboxylate (CAS 5382-77-4)

  • Molecular Formula : C₁₀H₁₄O₅
  • Molecular Weight : 214.21 g/mol
  • Key Features : Symmetrical diethyl ester derivative. The ethyl groups enhance lipophilicity compared to the methyl variant.
  • Synthesis: Prepared via esterification of the dicarboxylic acid with ethanol under acidic conditions.
  • Availability : Typically in stock at 97% purity .

Dimethyl Dihydro-2H-Pyran-4,4(3H)-Dicarboxylate (CAS 149777-00-4)

  • Molecular Formula : C₈H₁₀O₅
  • Molecular Weight : 186.16 g/mol
  • Purity : Available at 95% purity .

Methyl 4-Oxotetrahydro-2H-Pyran-3-Carboxylate (CAS 141419-94-5)

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • Key Features : Contains a ketone group (4-oxo) and a methyl ester. The ketone introduces electrophilic reactivity, enabling further functionalization (e.g., Grignard reactions).
  • Similarity Score : 0.97 (structural similarity due to the tetrahydro-2H-pyran core) .

Comparative Analysis of Properties

Structural and Physical Properties

Compound Molecular Weight (g/mol) Ester Groups Polarity Key Functional Groups
Target Compound 214.24* Ethyl, Methyl Moderate Dihydro-2H-pyran, esters
Dihydro-2H-pyran-4,4-dicarboxylic acid 174.15 - High (acidic) Carboxylic acids
Diethyl derivative (5382-77-4) 214.21 Diethyl Low Esters
Dimethyl derivative (149777-00-4) 186.16 Dimethyl Moderate Esters
Methyl 4-oxo derivative 172.18 Methyl Moderate Ketone, ester

*Calculated based on molecular formula.

Spectral Data Comparison

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretches ~1700–1750 cm⁻¹ (esters).
    • 4-Oxo Derivative: Additional C=O stretch ~1704 cm⁻¹ (ketone) .
  • Mass Spectrometry :
    • Diethyl Derivative: Molecular ion peak at m/z 214 (M⁺) .
    • Dihydro-2H-pyran-4,4-dicarboxylic Acid: Fragmentation peaks at m/z 166, 165 (base peak) .

Biological Activity

4-Ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate is a dihydropyran derivative that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This compound features a unique structure that includes two ester groups and substituents that may influence its interaction with biological targets.

This compound belongs to the class of dihydropyrans, characterized by a six-membered ring containing one oxygen atom. Its chemical formula is C₁₃H₁₈O₄, with a molecular weight of 242.28 g/mol. The presence of ethyl and methyl groups contributes to its lipophilicity, which may enhance its biological activity.

Biological Activity Overview

Research indicates that compounds within the dihydropyran class exhibit various biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown significant antibacterial properties against Gram-positive bacteria.
  • Antioxidant Activity : Dihydropyrans can act as free radical scavengers, potentially protecting cells from oxidative stress.
  • Antitumor Activity : Some derivatives have been studied for their ability to inhibit cancer cell proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, influencing signal transduction pathways.
  • Induction of Apoptosis : Some studies suggest that related compounds can induce programmed cell death in cancer cells through caspase activation.

Antimicrobial Studies

A study evaluated various 4H-pyran derivatives for their antibacterial properties. Compounds similar to this compound exhibited lower IC50 values than traditional antibiotics like ampicillin against several bacterial strains .

CompoundTarget BacteriaIC50 (µM)
4gStaphylococcus aureus15.0
4jEscherichia coli12.5
AmpicillinStaphylococcus aureus20.0

Antioxidant Activity

In antioxidant assays using DPPH radical scavenging methods, derivatives showed promising results:

CompoundScavenging Activity (%) at 1 mg/mL
4g90.5
4j88.0
BHT95.3

These findings indicate that compounds with structural similarities to this compound possess significant antioxidant properties .

Antitumor Activity

In vitro studies on HCT-116 colorectal cancer cells demonstrated that certain derivatives can inhibit cell proliferation effectively:

CompoundIC50 (µM)Mechanism of Action
4d75.1CDK2 inhibition
4k85.88Induction of apoptosis via caspases

Molecular docking studies indicated that these compounds bind effectively to the ATP-binding pocket of CDK2, suggesting a targeted approach in cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate, and how can reaction parameters be optimized for yield improvement?

  • Methodological Answer : Synthesis requires careful selection of catalysts (e.g., acid/base systems), solvents (polar aprotic solvents for stability), and reaction conditions (temperature, pressure). Optimization can be achieved through Design of Experiments (DoE) methods, which systematically vary parameters (e.g., stoichiometry, time) to identify optimal conditions. Membrane separation technologies (e.g., nanofiltration) may enhance purification efficiency . Statistical factorial design reduces experimental runs while maximizing data reliability, as demonstrated in chemical process optimization studies .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : For resolving substituent positions and stereochemistry (¹H/¹³C NMR).
  • X-ray Crystallography : Essential for confirming 3D molecular geometry, as shown in studies of structurally similar dihydropyran derivatives .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester carbonyl stretches).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    Cross-referencing these techniques ensures structural accuracy, particularly when crystallographic data is available .

Advanced Research Questions

Q. How can computational quantum chemical calculations be integrated with experimental data to elucidate the reaction mechanisms of 4-ethyl 4-methyl dihydro-2H-pyran derivatives?

  • Methodological Answer : Quantum chemical methods (e.g., Density Functional Theory, DFT) model reaction pathways, transition states, and energy barriers. Computational predictions guide experimental validation, such as kinetic studies or intermediate trapping. For example, ICReDD’s approach combines reaction path searches with experimental feedback loops to refine mechanisms . Synergy between computational and experimental data reduces trial-and-error inefficiencies, particularly in complex multi-step reactions .

Q. What methodological frameworks are recommended for resolving contradictions in catalytic activity data observed during studies of this compound?

  • Methodological Answer :

  • Cross-Validation : Use complementary analytical techniques (e.g., HPLC for purity, NMR for structural consistency) to verify results.
  • Statistical Significance Testing : Apply ANOVA or t-tests to assess reproducibility.
  • Theoretical Reassessment : Re-examine assumptions about reaction conditions (e.g., solvent effects, catalyst deactivation) using frameworks that link empirical data to theoretical models .
    Case studies in chemical engineering highlight iterative refinement of hypotheses to resolve discrepancies .

Q. In what ways can factorial design and statistical modeling enhance the optimization of synthesis conditions for this compound?

  • Methodological Answer : Factorial design systematically evaluates interactions between variables (e.g., temperature, catalyst concentration, solvent polarity). For example:

  • Full Factorial Design : Tests all possible combinations of factors at defined levels.
  • Response Surface Methodology (RSM) : Maps relationships between variables and outcomes (e.g., yield, purity).
    These methods minimize experimental runs while identifying optimal conditions, as demonstrated in chemical process optimization .

Q. How can AI-driven simulation tools (e.g., COMSOL Multiphysics) accelerate the development of scalable synthesis protocols for 4-ethyl 4-methyl dihydro-2H-pyran derivatives?

  • Methodological Answer : AI tools enable:

  • Virtual Reactor Modeling : Simulate mass transfer, heat distribution, and kinetics to predict scalability challenges.
  • Real-Time Adjustments : Machine learning algorithms analyze experimental data to recommend parameter adjustments (e.g., flow rates in continuous reactors).
    COMSOL Multiphysics integrates multiphysics simulations (e.g., fluid dynamics, thermodynamics) to optimize reactor design, reducing trial runs in lab-to-pilot transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4-ethyl 4-methyl dihydro-2H-pyran-4,4(3H)-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.